Cas no 1212822-82-6 (1-[5-methyl-2-(propan-2-yl)cyclohexyl]methanamine)
![1-[5-methyl-2-(propan-2-yl)cyclohexyl]methanamine structure](https://ja.kuujia.com/scimg/cas/1212822-82-6x500.png)
1-[5-methyl-2-(propan-2-yl)cyclohexyl]methanamine 化学的及び物理的性質
名前と識別子
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- (2-isopropyl-5-methylcyclohexyl)methanamine
- 1-[5-methyl-2-(propan-2-yl)cyclohexyl]methanamine
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- インチ: 1S/C11H23N/c1-8(2)11-5-4-9(3)6-10(11)7-12/h8-11H,4-7,12H2,1-3H3
- InChIKey: BMNCNNYYLCTHDB-UHFFFAOYSA-N
- SMILES: C(C1CC(C)CCC1C(C)C)N
1-[5-methyl-2-(propan-2-yl)cyclohexyl]methanamine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-58639-0.25g |
[5-methyl-2-(propan-2-yl)cyclohexyl]methanamine |
1212822-82-6 | 95.0% | 0.25g |
$383.0 | 2025-03-15 | |
Enamine | EN300-58639-0.1g |
[5-methyl-2-(propan-2-yl)cyclohexyl]methanamine |
1212822-82-6 | 95.0% | 0.1g |
$268.0 | 2025-03-15 | |
Enamine | EN300-58639-0.5g |
[5-methyl-2-(propan-2-yl)cyclohexyl]methanamine |
1212822-82-6 | 95.0% | 0.5g |
$601.0 | 2025-03-15 | |
Aaron | AR01A85P-250mg |
[5-methyl-2-(propan-2-yl)cyclohexyl]methanamine, Mixture of diastereomers |
1212822-82-6 | 95% | 250mg |
$552.00 | 2025-02-09 | |
Aaron | AR01A85P-500mg |
[5-methyl-2-(propan-2-yl)cyclohexyl]methanamine, Mixture of diastereomers |
1212822-82-6 | 95% | 500mg |
$852.00 | 2025-02-09 | |
Aaron | AR01A85P-10g |
[5-methyl-2-(propan-2-yl)cyclohexyl]methanamine, Mixture of diastereomers |
1212822-82-6 | 95% | 10g |
$4584.00 | 2023-12-16 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN8462-10g |
1-[5-methyl-2-(propan-2-yl)cyclohexyl]methanamine |
1212822-82-6 | 95% | 10g |
¥16232.0 | 2024-04-25 | |
A2B Chem LLC | AV55649-1g |
[5-methyl-2-(propan-2-yl)cyclohexyl]methanamine, Mixture of diastereomers |
1212822-82-6 | 95% | 1g |
$846.00 | 2024-04-20 | |
A2B Chem LLC | AV55649-100mg |
[5-methyl-2-(propan-2-yl)cyclohexyl]methanamine, Mixture of diastereomers |
1212822-82-6 | 95% | 100mg |
$318.00 | 2024-04-20 | |
A2B Chem LLC | AV55649-50mg |
[5-methyl-2-(propan-2-yl)cyclohexyl]methanamine, Mixture of diastereomers |
1212822-82-6 | 95% | 50mg |
$224.00 | 2024-04-20 |
1-[5-methyl-2-(propan-2-yl)cyclohexyl]methanamine 関連文献
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Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
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Seann P. Mulcahy,Christina M. Woo,Weidong Ding,George A. Ellestad,Seth B. Herzon Chem. Sci., 2012,3, 1070-1074
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Aihong Xi,Geoffrey D. Bothun Analyst, 2014,139, 973-981
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Marietta Tóth,Katalin E. Kövér,Attila Bényei,László Somsák Org. Biomol. Chem., 2003,1, 4039-4046
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Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494
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Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
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Qianying Zhang,Wenjing Wang,Shan Huang,Sha Yu,Tingting Tan,Jun-Jie Zhu Chem. Sci., 2020,11, 1948-1956
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10. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
1-[5-methyl-2-(propan-2-yl)cyclohexyl]methanamineに関する追加情報
Professional Introduction to Compound with CAS No. 1212822-82-6 and Product Name: 1-[5-methyl-2-(propan-2-yl)cyclohexyl)methanamine
The compound with the CAS number 1212822-82-6 and the product name 1-[5-methyl-2-(propan-2-yl)cyclohexyl)methanamine represents a significant advancement in the field of pharmaceutical chemistry. This molecule, characterized by its complex cyclohexyl and aliphatic substituents, has garnered attention due to its potential applications in drug discovery and development. The structural features of this compound, particularly the 5-methyl-2-(propan-2-yl)cyclohexyl moiety, contribute to its unique chemical properties, making it a promising candidate for further investigation.
In recent years, there has been a growing interest in the development of novel scaffolds that can enhance the efficacy and selectivity of therapeutic agents. The 1-[5-methyl-2-(propan-2-yl)cyclohexyl)methanamine structure aligns well with this trend, as it combines elements of both aromatic and aliphatic chemistry. This dual nature allows for diverse interactions with biological targets, which is crucial for designing molecules with improved pharmacokinetic profiles.
One of the most compelling aspects of this compound is its potential role in modulating biological pathways associated with inflammation and pain. Current research indicates that compounds with similar structural motifs can interact with specific enzymes and receptors, leading to therapeutic effects. For instance, studies have shown that derivatives of cyclohexylamine analogs can exhibit anti-inflammatory properties by inhibiting key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). The presence of the 5-methyl group in this molecule may further enhance its binding affinity to these targets, making it a valuable tool for mechanistic studies.
The synthesis of 1-[5-methyl-2-(propan-2-yl)cyclohexyl)methanamine involves a multi-step process that requires careful optimization to ensure high yield and purity. The introduction of the propan-2-yl substituent at the 2-position of the cyclohexane ring is particularly critical, as it influences the overall conformation and reactivity of the molecule. Advanced synthetic techniques, such as transition metal-catalyzed cross-coupling reactions, have been employed to achieve this transformation efficiently. These methods not only improve the scalability of production but also allow for the introduction of additional functional groups, expanding the chemical space available for drug design.
From a computational chemistry perspective, the molecular modeling of 1-[5-methyl-2-(propan-2-yl)cyclohexyl)methanamine has revealed interesting insights into its interactions with biological targets. Quantum mechanical calculations have been used to predict binding affinities and identify key pharmacophoric elements within the structure. These predictions are supported by experimental data obtained from X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy. Such combined approaches provide a comprehensive understanding of how this compound interacts with its intended targets at both atomic and molecular levels.
The pharmacological evaluation of 1-[5-methyl-2-(propan-2-yl)cyclohexyl)methanamine has shown promising results in preclinical studies. In vitro assays have demonstrated its ability to inhibit inflammatory mediators while maintaining low toxicity profiles. This balance between efficacy and safety is essential for developing drugs that can be translated into clinical use. Furthermore, animal models have provided evidence that this compound can modulate pain pathways effectively, suggesting its potential as a lead compound for novel analgesics.
As research in this area continues to evolve, new methodologies are being developed to enhance the discovery and optimization of such compounds. High-throughput screening (HTS) techniques combined with artificial intelligence (AI)-driven virtual screening platforms are enabling researchers to rapidly identify promising candidates from large chemical libraries. The integration of these technologies into drug discovery pipelines is accelerating the pace at which novel therapeutic agents are developed.
The environmental impact of synthesizing and using 1-[5-methyl-2-(propan-2-yl)cyclohexyl)methanamine is also an important consideration. Efforts are being made to develop greener synthetic routes that minimize waste and reduce energy consumption. Catalytic processes and solvent-free reactions are being explored as alternatives to traditional methods. These sustainable practices not only align with global initiatives to promote green chemistry but also ensure that future drug development is environmentally responsible.
In conclusion, the compound with CAS number 1212822-82-6 and product name 1-[5-methyl-2-(propan-2-yl)cyclohexyl)methanamine represents a significant contribution to pharmaceutical chemistry. Its unique structural features and promising pharmacological properties make it a valuable asset in the search for novel therapeutic agents. As research progresses, further insights into its mechanisms of action will be uncovered, paving the way for new treatments targeting inflammation, pain, and other related conditions.
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